Cas no 2223769-66-0 (N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide)

N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide is a sulfonamide derivative featuring a pyrrolidine scaffold linked to a cyanopyridine moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. The benzyl-substituted pyrrolidine enhances lipophilicity, potentially improving blood-brain barrier permeability, while the cyanopyridine group offers versatility for further functionalization. Its structural characteristics make it a candidate for structure-activity relationship (SAR) studies in drug discovery. The compound's synthetic accessibility and modular design allow for tailored modifications, supporting its utility in exploratory research for novel therapeutic agents.
N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide structure
2223769-66-0 structure
Product name:N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide
CAS No:2223769-66-0
MF:C18H20N4O2S
MW:356.442002296448
CID:5453875
PubChem ID:137840398

N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-Cyano-N-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]-3-pyridinesulfonamide
    • EN300-26601704
    • N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
    • 2223769-66-0
    • Z1958430470
    • N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide
    • Inchi: 1S/C18H20N4O2S/c19-10-17-6-7-18(12-20-17)25(23,24)21-11-16-8-9-22(14-16)13-15-4-2-1-3-5-15/h1-7,12,16,21H,8-9,11,13-14H2
    • InChI Key: VBJXIBXVIXDRHS-UHFFFAOYSA-N
    • SMILES: S(C1C=NC(C#N)=CC=1)(NCC1CN(CC2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 356.13069707g/mol
  • Monoisotopic Mass: 356.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 94.5Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 549.3±60.0 °C(Predicted)
  • pka: 8.81±0.50(Predicted)

N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26601704-1.0g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
1.0g
$1129.0 2025-03-20
Enamine
EN300-26601704-5.0g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
5.0g
$3273.0 2025-03-20
Enamine
EN300-26601704-0.1g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
0.1g
$993.0 2025-03-20
Enamine
EN300-26601704-2.5g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
2.5g
$2211.0 2025-03-20
Enamine
EN300-26601704-0.5g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
0.5g
$1084.0 2025-03-20
Enamine
EN300-26601704-1g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 90%
1g
$1129.0 2023-09-13
Enamine
EN300-26601704-0.05g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
0.05g
$948.0 2025-03-20
Enamine
EN300-26601704-10g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 90%
10g
$4852.0 2023-09-13
Enamine
EN300-26601704-5g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 90%
5g
$3273.0 2023-09-13
Enamine
EN300-26601704-0.25g
N-[(1-benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide
2223769-66-0 95.0%
0.25g
$1038.0 2025-03-20

Additional information on N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide

Introduction to N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide (CAS No: 2223769-66-0)

N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide, identified by its CAS number 2223769-66-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a pyridine core, which is a common structural motif in many bioactive agents. The presence of a benzylpyrrolidinyl moiety and a cyanopyridine sulfonamide group endows this molecule with unique chemical and pharmacological properties, making it a promising candidate for further investigation.

The structure of N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide is highly intricate, featuring multiple functional groups that contribute to its reactivity and potential biological activity. The benzylpyrrolidinyl group, in particular, is known for its ability to enhance binding affinity and selectivity in drug-target interactions. This feature is particularly relevant in the context of developing targeted therapies, where precise molecular recognition is crucial.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for various therapeutic targets. Pyridine derivatives, including those with sulfonamide and cyanopyridine functionalities, have emerged as key scaffolds in this endeavor. The sulfonamide group, for instance, is well-documented for its role as a pharmacophore in numerous drugs, including antibiotics and anti-inflammatory agents. The cyanopyridine moiety adds another layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall pharmacokinetic profile.

The synthesis of N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core pyridine scaffold. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions, highlighting the complexity involved in its preparation.

One of the most intriguing aspects of this compound is its potential biological activity. Preliminary studies suggest that N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, its structure bears resemblance to known inhibitors of kinases and other signaling molecules. Kinases are critical targets in cancer therapy due to their role in cell proliferation and survival pathways. Therefore, this compound holds promise as a lead molecule for developing kinase inhibitors.

The cyanopyridine group has been particularly studied for its potential antimicrobial properties. In recent years, there has been growing concern about the rise of antibiotic-resistant bacteria, prompting researchers to explore novel antimicrobial agents. Compounds with cyanopyridine cores have shown promise in disrupting bacterial cell wall synthesis and other vital processes. N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide could be a valuable addition to this growing arsenal of antimicrobial compounds.

In addition to its potential therapeutic applications, N-(1-benzylpyrrolidin-3-yl)methyl-6-cyanopyridine-3-sulfonamide may also find utility in chemical biology research. Its unique structure provides researchers with a versatile tool for studying protein-ligand interactions and developing novel probes for biochemical assays. The benzylpyrrolidinyl group can be readily modified through various chemical reactions, allowing for the creation of libraries of derivatives with tailored properties.

The pharmacokinetic properties of N-(1-benzylpyrrolidin-3-ylmethyl)-6-cyanopyridine)-sulfonamide are another area of interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that this compound may exhibit favorable properties such as good oral bioavailability and moderate metabolic stability. These characteristics are essential for ensuring that the drug reaches effective concentrations at the target site while minimizing side effects.

The development of new drugs often involves extensive computational modeling and simulations to predict how a compound will behave in vivo. Molecular docking studies have been performed on N-(1-benzylpyrrolidin)-methyl)-6-cyanopyridine)-sulfonamide using various protein targets relevant to human health. These studies have provided valuable insights into potential binding modes and interaction energies, guiding further optimization efforts.

In conclusion, N-(1-benzylyl)-methyl)-6-cyanopyridinesulfonylamide (CAS No: 2223769660) is a multifaceted compound with significant potential in pharmaceutical research and development. Its intricate structure, characterized by functional groups such as benzylpyrrolidinyl and cyanopyridinesulfonylmoieties, makes it an attractive candidate for further exploration, particularly in the development of kinase inhibitors, antimicrobial agents,and other therapeutic agents targeting various diseases.

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